![molecular formula C10H15BrF2N2O B2483584 4-bromo-1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole CAS No. 1856073-45-4](/img/structure/B2483584.png)
4-bromo-1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole, also known as BDF-6109, is a chemical compound that has been widely studied for its potential use in scientific research. This pyrazole derivative has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological pathways and processes.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
4-Bromo-1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole and its derivatives have been explored for their antimicrobial properties. The synthesis of α-bromoenones and bipyrazoles using similar pyrazole compounds has shown in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against certain fungi. This suggests potential applications in developing new antimicrobial agents (Pundeer et al., 2013).
Catalytic Applications
Derivatives of 4-bromo-1-sec-butyl-3-[(2,2-difluoroethoxy)methyl]-1H-pyrazole have been used as ligands to stabilize metal complexes that act as pre-catalysts in cross-coupling reactions. The modification of pyrazole rings with various substituents allows for the tuning of the metal complexes' electrophilic and steric properties, which is crucial for their effectiveness in catalysis (Ocansey et al., 2018).
Nonlinear Optical Properties
The compound's derivatives have also been investigated for their nonlinear optical properties. For instance, the synthesis and characterization of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine demonstrated significant nonlinear optical properties due to intramolecular charge transfer within the molecule. This indicates potential applications in photonics and optoelectronics (Tamer et al., 2016).
Tautomerism Studies
The compound's structure has been important in studies of tautomerism, particularly in the solid state and in solution. Such studies provide valuable insights into the chemical behavior and reactivity of pyrazole compounds, which are crucial for their application in various chemical syntheses (Trofimenko et al., 2007).
Synthesis of Antimicrobial Agents
The synthesis of N-phenylpyrazole derivatives using bromopyrazole compounds has demonstrated potential in creating antimicrobial agents. These compounds showed inhibitory effects against pathogenic yeasts and molds, suggesting their potential in developing new antifungal agents (Farag et al., 2008).
Synthesis of Antidiabetic Agents
Pyrazole-based heterocycles attached to a sugar moiety have been synthesized and evaluated for anti-diabetic activity. These novel compounds demonstrated moderate anti-diabetic activity, indicating potential for further exploration and development of new antidiabetic drugs (Vaddiraju et al., 2022).
Propiedades
IUPAC Name |
4-bromo-1-butan-2-yl-3-(2,2-difluoroethoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrF2N2O/c1-3-7(2)15-4-8(11)9(14-15)5-16-6-10(12)13/h4,7,10H,3,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYJAVZDEGHDTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C(=N1)COCC(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrF2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

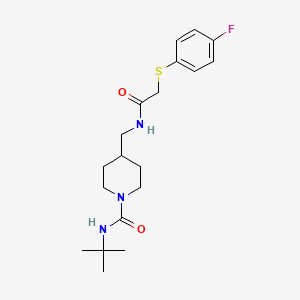
![8-fluoro-2-(pyrimidine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2483502.png)
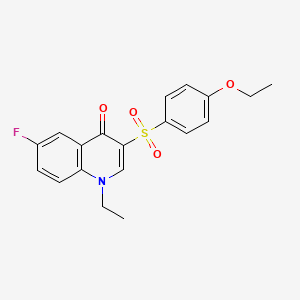
![8-bromo-7-{2-[(5-chloro-2-methoxyphenyl)amino]ethyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2483507.png)
![7-(3,4-dimethoxyphenyl)-2-methyl-5-(1-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2483508.png)
![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2483509.png)

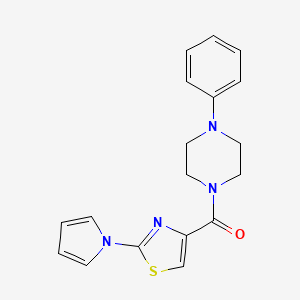
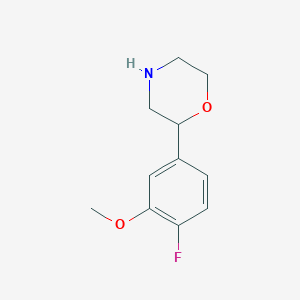

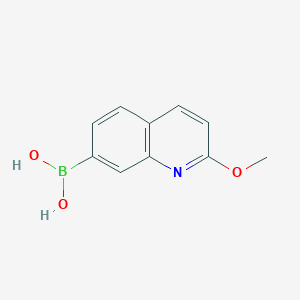

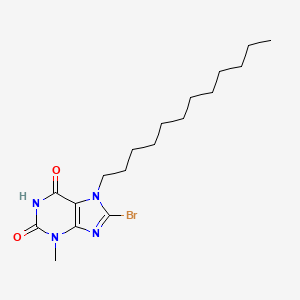
![N-(3-chlorophenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2483524.png)